Trapidil

Übersicht

Beschreibung

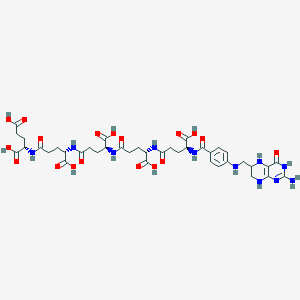

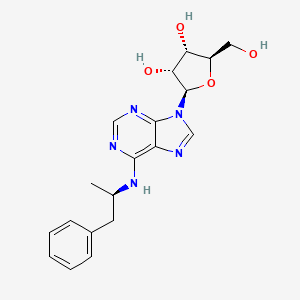

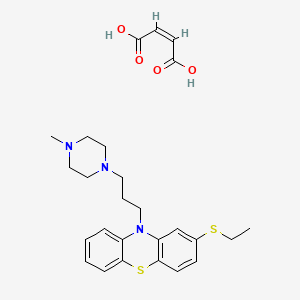

Trapidil ist eine niedermolekulare Verbindung mit der chemischen Formel C10H15N5 . Es wurde ursprünglich als Vasodilatator und Thrombozytenaggregationshemmer entwickelt und zur Behandlung von Patienten mit ischämischer Herzkrankheit, Leber- und Nierenerkrankungen eingesetzt . This compound wirkt als Antagonist des plättchenabhängigen Wachstumsfaktors, wodurch es nützlich ist, um die Thrombozytenaggregation zu verhindern und die Vasodilatation zu fördern .

Wissenschaftliche Forschungsanwendungen

Trapidil has a wide range of scientific research applications:

Chemistry: this compound is used as a reagent in various chemical reactions and synthesis processes.

Wirkmechanismus

Target of Action

Trapidil primarily targets two key components in the body :

Mode of Action

This compound exerts its effects through multiple mechanisms :

- Inhibition of cAMP phosphodiesterase : this compound inhibits cAMP phosphodiesterase enzymes, leading to an increase in cAMP levels. This increase potentiates the inhibition of platelets by adenosine, reducing platelet activation and decreasing thromboxane A2 generation .

- Antagonism of PDGFR-β : this compound also acts as an antagonist of PDGFR-β, inhibiting the activity of platelet-derived growth factor (PDGF) .

Biochemical Pathways

The increase in cAMP levels due to this compound’s action leads to several downstream effects :

- Vasodilation : The increase in cAMP is likely responsible for the vasodilatory action of this compound .

- Activation of Protein Kinase A (PKA) : The increase in cAMP activates PKA, which in turn activates L-type calcium channels in the heart, leading to increased depolarization and a positive inotropic effect .

- Inhibition of Mitogenesis : PKA inactivates Raf-1, an activator of mitogen-activated protein kinase (MAPK). This leads to a reduction in MAPK activation, preventing mitogenesis due to PDGF binding to PDGF receptors .

Pharmacokinetics

This compound has a Tmax (time to reach maximum concentration in the blood) of 1 hour . The half-life of elimination is 1.31 hours for a single dose and 1.14 hours for steady-state dosing . The apparent clearance is 179 mL/min for a single dose and 273 mL/min for steady-state dosing .

Result of Action

The primary results of this compound’s action are vasodilation and antiplatelet effects . By inhibiting PDGF, it also prevents mitogenesis . These actions make this compound effective in treating conditions like ischemic coronary heart disease .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, in patients with liver cirrhosis, the elimination of this compound is decreased, but the elimination half-life at steady state is relatively short (2.4 hours), which should prevent accumulation of this compound even in cirrhotic patients . More research is needed to fully understand how different environmental factors can influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Trapidil is known to interact with various enzymes and proteins. It is an inhibitor of phosphodiesterase and platelet-derived growth factor . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to diminish renal and hepatic injury induced by cyclosporine in rats . It influences cell function by attenuating the levels of serum creatinine, urea, aspartate aminotransferase (AST), and alanine aminotransferase (ALT), among others .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds with biomolecules, inhibits enzymes, and changes gene expression. For example, it inhibits phosphodiesterase, which decreases platelet aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have long-term protective effects against tissue injury . Information on its stability and degradation is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to decrease the long-term histologic damage that occurs after experimental testicular torsion

Vorbereitungsmethoden

Die Herstellung von Trapidil umfasst mehrere Schritte:

Cyclisierung: Aminoguanidinbicarbonat wird mit Ameisensäure und Eisessig zu Aminotriazol umgesetzt.

Kondensation: Das Aminotriazol wird dann mit Ethylacetoacetat zu Hydroxyl-zol umgesetzt.

Chlorsubstitution: Hydroxyl-zol wird mit Phosphorylchlorid in Dichlormethan zu Chloro-zol umgesetzt.

Aminsubstitution: Chloro-zol wird mit Diethylamin zu Amin-zol umgesetzt.

Rohextraktion: Das Amin-zol wird mit Benzin extrahiert, um rohes this compound zu erhalten.

Raffinierung, Kristallisation, Zentrifugation und Trocknung: Das rohe this compound wird raffiniert, kristallisiert, zentrifugiert und getrocknet, um das Endprodukt zu erhalten.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern und seine chemischen Eigenschaften verändern.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen im Molekül durch andere Atome oder Gruppen ersetzt werden.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: this compound wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseverfahren verwendet.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Enzyme der cyclischen Adenosinmonophosphat (cAMP)-Phosphodiesterase hemmt. Diese Hemmung führt zu einem Anstieg des cAMP-Spiegels, was die Hemmung von Thrombozyten durch Adenosin verstärkt. Die Reduktion der Thrombozytenaktivierung ist wahrscheinlich für die Abnahme der Thromboxan-A2-Bildung verantwortlich, die bei this compound beobachtet wird. Darüber hinaus aktiviert die Erhöhung von cAMP die Proteinkinase A, die wiederum die L-Typ-Calciumkanäle im Herzen aktiviert, was zu einer verstärkten Depolarisation und einem positiven inotropen Effekt führt. This compound inaktiviert auch Raf-1, einen Aktivator der mitogenaktivierten Proteinkinase (MAPK), reduziert die MAPK-Aktivierung und verhindert die Mitogenese aufgrund der Bindung von plättchenabhängigem Wachstumsfaktor an seine Rezeptoren .

Analyse Chemischer Reaktionen

Trapidil undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.

Vergleich Mit ähnlichen Verbindungen

Trapidil ist in seiner dualen Wirkung als Vasodilatator und Thrombozytenaggregationshemmer einzigartig. Ähnliche Verbindungen umfassen:

Dipyridamol: Ein weiterer Thrombozytenaggregationshemmer, der Phosphodiesterase hemmt und den cAMP-Spiegel erhöht.

Ticlopidin: Ein Thrombozytenaggregationshemmer, der die ADP-induzierte Thrombozytenaggregation hemmt.

Clopidogrel: Ein weit verbreiteter Thrombozytenaggregationshemmer, der die ADP-induzierte Thrombozytenaggregation hemmt.

Cilostazol: Ein Phosphodiesterase-Inhibitor, der den cAMP-Spiegel erhöht und vasodilatorische und antithrombozytäre Wirkungen hat.

Der einzigartige Wirkmechanismus von this compound und seine Fähigkeit, den plättchenabhängigen Wachstumsfaktor zu hemmen, unterscheiden es von diesen anderen Verbindungen.

Eigenschaften

IUPAC Name |

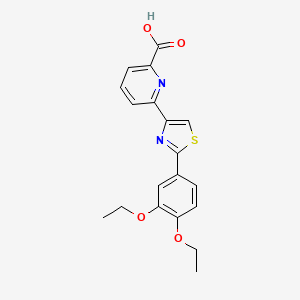

N,N-diethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c1-4-14(5-2)9-6-8(3)13-10-11-7-12-15(9)10/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNOZLZNQMLSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC2=NC=NN12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045416 | |

| Record name | Trapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14745540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Trapidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Trapidil is thought to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase enzymes. The resultant increase in cAMP potentiates the inhibition of platelets by adenosine. The reduction in platelet activation is likely responsible for the decrease in thromboxane A2 generation seen with trapidil. The increase in cAMP is also likely responsible for the vasdilatory action of trapidil. The increase in protein kinase A activity due to increased cAMP activated L-type calcium channels in the heart leading to increased depolarization and a positive inotropic effect. Lastly, PKA inactivates Raf-1, an activator of mitogen activated protein kinase (MAPK), which leads to a reduction in MAPK activation. This reduction in MAPK prevents mitogenesis due to PDGF binding to PDGF receptors. | |

| Record name | Trapidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15421-84-8 | |

| Record name | Trapidil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15421-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trapidil [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trapidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trapidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAPIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYG5Y6355E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.